molecular formula C10H6ClNO2 B12307529 5-Chloroisoquinoline-6-carboxylic acid

5-Chloroisoquinoline-6-carboxylic acid

Cat. No.: B12307529
M. Wt: 207.61 g/mol
InChI Key: ONIJVKUEBANUNC-UHFFFAOYSA-N
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Description

5-Chloroisoquinoline-6-carboxylic acid is an organic compound with the molecular formula C10H6ClNO2 It is a derivative of isoquinoline, featuring a chlorine atom at the 5th position and a carboxylic acid group at the 6th position of the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloroisoquinoline-6-carboxylic acid typically involves the chlorination of isoquinoline derivatives followed by carboxylation. One common method includes the following steps:

    Chlorination: Isoquinoline is treated with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the desired position.

    Carboxylation: The chlorinated isoquinoline is then subjected to carboxylation using carbon dioxide (CO2) in the presence of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactions and the use of automated synthesizers to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

5-Chloroisoquinoline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the chlorine atom.

Major Products Formed

    Oxidation: Quinoline derivatives with additional functional groups.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution: Isoquinoline derivatives with various substituents replacing the chlorine atom.

Scientific Research Applications

5-Chloroisoquinoline-6-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloroisoquinoline-6-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets can vary, but studies suggest that it may inhibit certain enzymes or interfere with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-6-methylisoquinoline-5-carboxylic acid
  • 8-Chloroisoquinoline-5-carboxylic acid

Comparison

Compared to its similar compounds, 5-Chloroisoquinoline-6-carboxylic acid is unique due to the specific positioning of the chlorine and carboxylic acid groups on the isoquinoline ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

IUPAC Name

5-chloroisoquinoline-6-carboxylic acid

InChI

InChI=1S/C10H6ClNO2/c11-9-7-3-4-12-5-6(7)1-2-8(9)10(13)14/h1-5H,(H,13,14)

InChI Key

ONIJVKUEBANUNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)Cl)C(=O)O

Origin of Product

United States

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